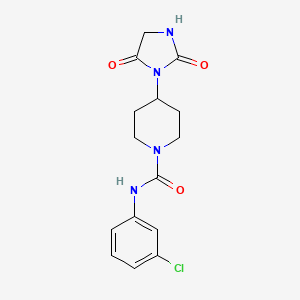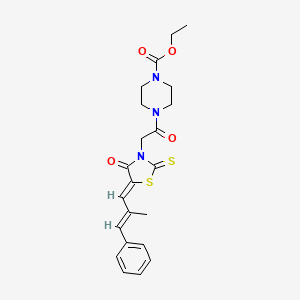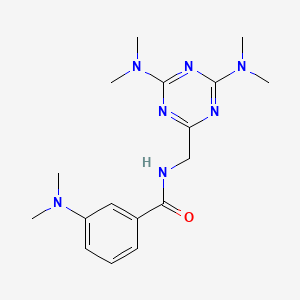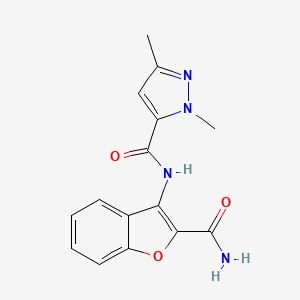
N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide, also known as CPI-455, is a small molecule inhibitor of the histone lysine methyltransferase (KMT) G9a. CPI-455 has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Scientific Research Applications
Molecular Interaction Studies
N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is studied for its molecular interaction capabilities, particularly as an antagonist for specific receptors. Research includes the examination of its molecular structure, binding affinities, and potential as a pharmacological tool. For instance, studies have focused on its interaction with the CB1 cannabinoid receptor, showcasing its utility in understanding receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).
Structure-Activity Relationships
Investigations into the structure-activity relationships (SAR) of pyrazole derivatives, including this compound, have elucidated the structural requirements for potent and selective receptor antagonistic activity. This research aids in the rational design of more selective and potent ligands for therapeutic applications (Lan et al., 1999).
Radiolabeled Ligand Studies
The synthesis of radiolabeled compounds related to this compound has enabled in vivo and in vitro studies of cannabinoid receptors. These studies contribute to our understanding of receptor distribution, density, and involvement in various physiological and pathological processes (Gatley et al., 1996).
Antitumor and Antimicrobial Applications
Research extends to the evaluation of antitumor and antimicrobial activities of compounds structurally related to this compound. Such studies contribute to the discovery of new therapeutic agents for treating various cancers and infections (Stevens et al., 1984).
Neuropharmacological Studies
This compound and its analogs have been examined for their neuropharmacological effects, including their potential to influence neurotransmitter systems. This research has implications for the development of treatments for neurological disorders and provides insights into the neurochemical bases of these conditions (Tzavara et al., 2001).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c16-10-2-1-3-11(8-10)18-15(23)19-6-4-12(5-7-19)20-13(21)9-17-14(20)22/h1-3,8,12H,4-7,9H2,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQDGYYKWYFAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2471404.png)



![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)



![4-((tetrahydrofuran-2-yl)methyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2471416.png)
![3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2471417.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2471421.png)
![Benzyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2471424.png)